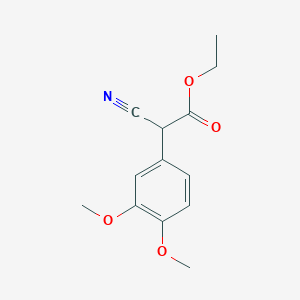

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHESBDUINPOZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510533 | |

| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36848-69-8 | |

| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. This document elucidates its chemical identity, synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the construction of complex heterocyclic scaffolds for drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the necessary knowledge for its effective utilization. The CAS number for this compound is 36848-69-8 .[1]

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a valuable bifunctional molecule characterized by the presence of a cyano group, an ester moiety, and a dimethoxyphenyl ring. This unique combination of functional groups makes it a highly versatile precursor for the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a foundational scaffold for the development of novel therapeutic agents.

The dimethoxyphenyl moiety is a common feature in many biologically active compounds, contributing to interactions with various biological targets. The cyano and ester groups, on the other hand, provide reactive handles for a multitude of chemical transformations, including cyclization reactions to form heterocyclic systems. Heterocyclic compounds are of paramount importance in drug discovery, forming the core structure of a vast number of approved drugs.[2] The strategic incorporation of this compound into synthetic pathways allows for the efficient construction of diverse molecular architectures with potential applications in targeting neurological and cardiovascular diseases.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its proper handling, storage, and application in chemical synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 36848-69-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [3] |

| Molecular Weight | 249.26 g/mol | [3] |

| Appearance | Solid | - |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C | - |

| SMILES | CCOC(=O)C(C#N)C1=CC(OC)=C(OC)C=C1 | [1] |

| InChI | InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 | [1] |

Synthesis of this compound: A Mechanistic Approach

The most direct and efficient synthesis of this compound involves the base-catalyzed condensation of 3,4-dimethoxyphenylacetonitrile with diethyl carbonate. This reaction is a variation of the Claisen condensation, where the α-carbon of the nitrile is deprotonated by a strong base, followed by nucleophilic attack on the carbonyl carbon of the diethyl carbonate.

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Deprotonation: A strong base, typically sodium ethoxide, abstracts a proton from the α-carbon of 3,4-dimethoxyphenylacetonitrile, forming a resonance-stabilized carbanion. The electron-withdrawing cyano group significantly increases the acidity of this proton, facilitating its removal.

-

Nucleophilic Acyl Substitution: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate. This leads to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the final product, this compound.

Sources

A-Comprehensive-Guide-to-the-Physicochemical-Properties-of-Ethyl-2-cyano-2-(3,4-dimethoxyphenyl)acetate-Focus-on-Molecular-Weight-Determination

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, with a primary focus on the precise determination of its molecular weight. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds for pharmaceutical applications.[1] For researchers, scientists, and drug development professionals, an accurate understanding of a compound's molecular weight is fundamental for structural elucidation, stoichiometric calculations, and analytical characterization. This document outlines the theoretical basis for calculating the molecular weight from the molecular formula, details the experimental verification process using mass spectrometry, and contextualizes the importance of this parameter in a research and development setting.

Introduction to this compound

This compound is a substituted benzeneacetic acid derivative featuring a nitrile, an ethyl ester, and a dimethoxy-substituted phenyl ring. These functional groups impart a unique reactivity profile, making it a versatile building block in medicinal chemistry and materials science.[1] Its structure is particularly useful for constructing complex molecular scaffolds found in various biologically active molecules.[1]

Nomenclature and Identification

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The following identifiers are authoritatively assigned to this compound:

-

IUPAC Name: this compound[3]

-

Synonyms:

Chemical Structure

The molecular structure consists of a central alpha-carbon atom bonded to four different substituents:

-

A phenyl ring substituted at the 3 and 4 positions with methoxy (-OCH₃) groups.

-

A nitrile (cyano, -C≡N) group.

-

An ethyl ester (-COOCH₂CH₃) group.

-

A hydrogen atom.

This specific arrangement of functional groups allows for a wide range of chemical transformations, underpinning its utility as a synthetic intermediate.

Core Physicochemical Properties

A summary of the key physicochemical properties is essential for laboratory handling, experimental design, and analytical method development. The data presented below has been consolidated from verified chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][2][3][4] |

| Molecular Weight (Average) | 249.26 g/mol | [1][4][5] |

| Exact Mass (Monoisotopic) | 249.10010796 Da | [5] |

| Physical Form | Solid | [6] |

| Predicted Density | 1.146 g/cm³ | [1] |

| Storage Conditions | 2-8 °C | [1][2] |

| Purity (Typical) | ≥95% | [2][6] |

In-Depth Analysis of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial to distinguish between the average molecular weight (used for bulk calculations) and the monoisotopic mass (used for precise structural confirmation).

Theoretical Calculation of Average Molecular Weight

The average molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₃H₁₅NO₄). The calculation is based on the naturally occurring isotopic abundance of each element.

Causality: For laboratory-scale synthesis and reactions involving macroscopic quantities (milligrams to kilograms), using the average molecular weight is imperative. This is because the material consists of a vast population of molecules with a statistical distribution of isotopes (e.g., ¹²C and ¹³C), and the weighted average atomic mass provides the most accurate mass-to-mole conversion for these bulk quantities.

Calculation Breakdown:

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 249.266 |

The calculated average molecular weight is 249.27 g/mol , which aligns perfectly with the values reported in chemical catalogs and databases.[2][3]

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a robust value, experimental verification is a mandatory step in compound characterization to confirm both identity and purity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality: HRMS measures the mass-to-charge ratio (m/z) of individual ions, allowing for the determination of the monoisotopic mass—the mass of the molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This high-precision measurement (typically to four or five decimal places) provides an unambiguous confirmation of the elemental composition, which is a cornerstone of a self-validating analytical system. The monoisotopic mass for C₁₃H₁₅NO₄ is 249.1001 Da.[5]

Step-by-Step Protocol for ESI-HRMS Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to promote protonation, facilitating ionization.

-

-

Instrumentation and Ionization:

-

Utilize an Electrospray Ionization (ESI) source coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

-

Set the ESI source to positive ion mode. The ester and nitrile functional groups can be protonated to form the positive ion [M+H]⁺.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

-

The primary ion expected is the protonated molecule [M+H]⁺, which would have a theoretical m/z of 250.1074 (249.1001 + 1.0073).

-

Also, monitor for other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 272.0895).

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the experimentally measured m/z value with the theoretically calculated m/z. A mass error of less than 5 ppm (parts per million) is considered confirmation of the elemental composition.

-

Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow from compound identification to final, validated molecular weight confirmation.

Caption: Workflow for the determination and verification of molecular weight.

Conclusion

The molecular weight of this compound has been definitively established as 249.27 g/mol through theoretical calculation based on its molecular formula, C₁₃H₁₅NO₄.[1][2][3][4] This value is fundamental for all stoichiometric considerations in synthetic chemistry. Furthermore, this guide has detailed the protocol for experimental verification using high-resolution mass spectrometry, which confirms the compound's elemental composition by measuring its monoisotopic mass of 249.1001 Da.[5] Adherence to this dual approach of theoretical calculation and empirical validation ensures the highest degree of scientific integrity, providing researchers with the trustworthy data required for advancing drug discovery and development projects.

References

-

This compound . MySkinRecipes. Available from: [Link]

-

Ethyl 2-(6-cyano-2,3-dimethoxyphenyl)acetate | C13H15NO4 | CID 134655555 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Ethyl 2-(3,4-dimethoxyphenyl)acetate . Oakwood Chemical. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound;CAS No.:36848-69-8 [chemshuttle.com]

- 3. 36848-69-8 | this compound - AiFChem [aifchem.com]

- 4. CAS # 36848-69-8, Cyano(3,4-dimethoxyphenyl)acetic acid ethyl ester, (3,4-Dimethoxyphenyl)cyanoacetic acid ethyl ester - chemBlink [chemblink.com]

- 5. Ethyl 2-(6-cyano-2,3-dimethoxyphenyl)acetate | C13H15NO4 | CID 134655555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and Chemical Identity

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, with the CAS Number 36848-69-8, is a multifunctional organic compound.[1] Its structure incorporates a dimethoxyphenyl moiety, a cyano group, and an ethyl ester, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds for medicinal and materials science applications.[2] The presence of these functional groups dictates its chemical reactivity and physical characteristics.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| CAS Number | 36848-69-8 | [1] |

| Physical State | Solid | |

| Predicted Density | 1.146 g/cm³ | - |

| Storage Conditions | 2-8°C | [1] |

Thermal Properties: Melting and Boiling Points

Direct experimental data for the melting and boiling points of this compound are not prominently reported. However, based on its solid state at room temperature, a melting point is expected. For structurally related compounds, such as other substituted ethyl 2-cyano-2-phenylacetates, melting points can vary widely depending on the substitution pattern on the aromatic ring. For instance, (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate has a reported melting point of 132°C (405 K).[3] It is reasonable to infer that this compound possesses a melting point in a similar range for crystalline solids of its molecular weight.

Due to its relatively high molecular weight, the boiling point is expected to be significantly high and would likely require vacuum distillation to prevent decomposition.[4][5] The boiling point of the simpler, related compound, ethyl cyanoacetate, is 208-210 °C at atmospheric pressure.[6][7][8] Given the increased molecular complexity and intermolecular forces of the target compound, its boiling point at atmospheric pressure would be substantially higher.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[9] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[9]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered solid sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The protons on the 3,4-dimethoxyphenyl ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The specific splitting pattern will depend on their coupling with adjacent protons. For a similar 3,4-dimethoxyphenylacetonitrile, aromatic protons are observed around δ 6.8-6.9 ppm.[9]

-

Methine Proton: The single proton at the chiral center (α-carbon) is expected to be a singlet and its chemical shift will be influenced by the adjacent cyano, ester, and aromatic groups.

-

Ethyl Group Protons: The ethyl ester will show a characteristic quartet for the methylene (-CH₂-) protons (around δ 4.2 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.3 ppm).

-

Methoxy Group Protons: The two methoxy groups on the aromatic ring will likely appear as two distinct singlets around δ 3.8-3.9 ppm, each integrating to three protons.[9][10]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom.

-

Carbonyl Carbon: The ester carbonyl carbon is expected in the range of δ 160-175 ppm.[11]

-

Nitrile Carbon: The carbon of the cyano group typically appears around δ 115-125 ppm.

-

Aromatic Carbons: The carbons of the dimethoxyphenyl ring will resonate in the aromatic region (δ 110-160 ppm).

-

α-Carbon: The methine carbon attached to the cyano and ester groups will be in the aliphatic region, with its chemical shift influenced by the electronegative substituents.

-

Ethyl Group Carbons: The methylene carbon of the ethyl group is expected around δ 60-65 ppm, and the methyl carbon around δ 14-15 ppm.[12][13]

-

Methoxy Carbons: The carbons of the two methoxy groups will appear around δ 55-60 ppm.[10]

-

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[11]

Caption: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2240-2260 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp absorption for the ester carbonyl group is anticipated around 1735-1750 cm⁻¹.[14][15]

-

C-O Stretch: The C-O single bond stretches of the ester and ether functional groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[15]

-

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bonds in the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 249 would confirm the molecular weight. Due to the presence of the stable aromatic ring, this peak is expected to be observable.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z = 204.

-

Loss of the entire ethyl ester group (-COOC₂H₅).

-

Cleavage of the C-C bond between the α-carbon and the aromatic ring, leading to fragments corresponding to the 3,4-dimethoxyphenyl moiety.

-

Aromatic esters often show a characteristic fragmentation pattern, with the formation of a stable acylium ion.[16][17]

-

Solubility Profile

While specific quantitative solubility data is not available, general predictions can be made based on the structure. This compound is expected to have low solubility in water due to its significant nonpolar character. It should be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The simpler ethyl cyanoacetate is very soluble in ethanol and ether.[18]

Conclusion

This compound is a valuable synthetic intermediate with physical properties dictated by its aromatic, ester, and nitrile functionalities. This guide has provided a summary of its known characteristics and a scientifically grounded prediction of its key physical and spectroscopic properties. The detailed experimental protocols included herein offer a roadmap for researchers to empirically determine these values, ensuring the quality and integrity of their scientific endeavors. The provided information serves as a foundational resource for professionals engaged in drug discovery and chemical research, facilitating the effective utilization of this versatile compound.

References

-

LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

- University of California, Irvine. (n.d.).

-

Wikipedia. (2023, November 29). Ethyl cyanoacetate. [Link]

-

Chemistry Learning by Dr. A. K. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

PubChem. (n.d.). Ethyl cyanoacetate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. (n.d.). ethyl cyanoacetate. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. [Link]

-

Al-Majid, A. M., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 14(1), 1-12. [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Chemsrc. (2019, June 12). Ester. [Link]

-

ResearchGate. (n.d.). Expansion of the 13 C NMR observed for the ethyl acetate extract of Rhamnidium elaeocarpum. [Link]

-

JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. PubChem. [Link]

-

PubChem. (n.d.). Ethyl 2-cyanoacetoacetate. National Center for Biotechnology Information. [Link]

-

Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]

-

MDPI. (2024, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

University of Oxford. (n.d.). Chemical shifts. [Link]

-

ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. [Link]

-

ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

-

ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

-

University POLITEHNICA of Bucharest. (n.d.). VAPOR PRESSURE OF TWO FATTY ACIDS ALKYL ESTERS: EXPERIMENTAL VS. PREDICTED DATA. [Link]

-

The Chem Addict. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. YouTube. [Link]

-

LibreTexts. (2025, March 18). 4.6: Physical Properties of Esters. Chemistry LibreTexts. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Ethyl 2-(2-cyano-4-hydroxy-3-methoxyphenyl)acetate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

- 1. This compound;CAS No.:36848-69-8 [chemshuttle.com]

- 2. This compound [myskinrecipes.com]

- 3. (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Ethyl cyanoacetate CAS#: 105-56-6 [m.chemicalbook.com]

- 8. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]

- 9. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. m.youtube.com [m.youtube.com]

- 17. GCMS Section 6.14 [people.whitman.edu]

- 18. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Introduction

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is a valuable intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its molecular architecture, featuring a reactive cyano group, an ester moiety, and a dimethoxyphenyl ring, makes it a versatile building block for the construction of more complex heterocyclic compounds and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the core chemical principles, detailed experimental protocols, and the critical considerations for achieving high purity and yield. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthetic process.

Core Synthetic Strategy: The Knoevenagel Condensation

The most prominent and efficient method for the synthesis of this compound and its analogs is the Knoevenagel condensation.[3][4] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3,4-dimethoxybenzaldehyde (veratraldehyde).[3][4] The reaction is typically catalyzed by a weak base.[4]

Mechanistic Insights

The Knoevenagel condensation proceeds through a series of well-understood steps, which are crucial for optimizing reaction conditions and troubleshooting potential issues. The mechanism is initiated by the deprotonation of the active methylene compound by a base.[5]

-

Carbanion Formation: A base, commonly a secondary amine like piperidine or a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), abstracts a proton from the α-carbon of ethyl cyanoacetate.[5][6] The electron-withdrawing nature of both the cyano and the ester groups stabilizes the resulting carbanion, facilitating its formation.[7]

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base catalyst or a protic solvent, to yield the aldol-type addition product, which is the target molecule: this compound.

-

Dehydration (Optional): Under certain conditions, particularly with heating, the aldol addition product can undergo dehydration to form the more thermodynamically stable α,β-unsaturated product, ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.[5] Controlling this step is key to isolating the desired acetate.

Caption: Generalized mechanism of the Knoevenagel condensation for the synthesis of the target acetate.

Experimental Protocol

The following protocol is a synthesized procedure based on established methodologies for Knoevenagel condensations involving ethyl cyanoacetate and aromatic aldehydes.[5][6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3,4-Dimethoxybenzaldehyde | 166.17 | 10 | 1.66 g |

| Ethyl Cyanoacetate | 113.12 | 12 | 1.36 g (1.28 mL) |

| DABCO | 112.17 | 20 | 2.24 g |

| Diethyl Ether | 74.12 | - | ~60 mL |

| Water | 18.02 | - | 30 mL |

| Brine | - | - | 40 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).[5]

-

Catalyst Addition: With stirring, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) to the mixture at room temperature.[5]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as a hexane:ethyl acetate mixture (e.g., 8:2 v/v), until the starting aldehyde is consumed.[5] Reaction times can vary but are often in the range of 3 to 6 hours.[5]

-

Work-up: Upon completion, dilute the reaction mixture with 30 mL of water.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 30 mL).[5]

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any residual water-soluble impurities.[5][6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Purification and Characterization

The crude product obtained after work-up may contain unreacted starting materials or byproducts. For applications in drug development, high purity is essential.

Purification Techniques

-

Recrystallization: This is often the most effective method for purifying solid products.[8] A suitable solvent system, such as ethyl acetate/hexane or ethanol, can be used. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor.[8]

-

Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities effectively, silica gel column chromatography is a reliable alternative.[8][9] A gradient elution system, for instance, with increasing proportions of ethyl acetate in hexane, can be employed to separate the desired product from other components.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.

-

Infrared (IR) Spectroscopy: This technique will show characteristic peaks for the functional groups present, such as the nitrile (C≡N) and ester carbonyl (C=O) stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₃H₁₅NO₄, MW: 249.26 g/mol ).[10]

-

Melting Point: A sharp melting point range is indicative of high purity.

Applications in Research and Development

This compound is not just a synthetic target but a key starting material. The presence of the cyano and ester groups allows for a wide range of subsequent chemical transformations. It is frequently employed in the synthesis of heterocyclic compounds, which are a cornerstone of modern drug discovery.[1] The dimethoxyphenyl moiety is a common feature in many biologically active molecules, contributing to receptor binding and other pharmacological properties.[1]

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a robust and well-established procedure. By carefully controlling the reaction conditions, particularly temperature, to favor the aldol addition product and employing appropriate purification techniques, this valuable intermediate can be obtained in high yield and purity. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and utilize this compound in their research and development endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

National Center for Biotechnology Information. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

-

Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

PrepChem.com. Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. [Link]

-

Bulletin of the Chemical Society of Pakistan. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

National Center for Biotechnology Information. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound;CAS No.:36848-69-8 [chemshuttle.com]

"Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" IUPAC name

An In-Depth Technical Guide to Ethyl 2-Cyano-2-(3,4-dimethoxyphenyl)acetate

Abstract

This compound is a highly functionalized α-cyano ester that serves as a pivotal intermediate in advanced organic synthesis. Its unique structure, featuring a reactive nitrile group, an ester moiety, and an electron-rich dimethoxyphenyl ring, makes it a valuable precursor for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed examination of its synthesis via the Knoevenagel condensation. We will explore the mechanistic underpinnings of this reaction, provide a validated laboratory protocol, and discuss the compound's applications in medicinal chemistry and drug development, with a focus on its role as a versatile synthetic building block.

Chemical Identity and Nomenclature

The precise identification and structural understanding of a compound are fundamental for its application in research and development.

IUPAC Name and Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name explicitly defines the ethyl ester of an acetic acid derivative, which is substituted at the alpha (α) carbon (the carbon adjacent to the carbonyl group) with both a cyano (-C≡N) group and a 3,4-dimethoxyphenyl group.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 36848-69-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₅NO₄ | [3][4] |

| Molecular Weight | 249.26 g/mol | [3][4][5] |

| Canonical SMILES | CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC | [3] |

| Synonyms | Cyano(3,4-dimethoxyphenyl)acetic acid ethyl ester, (3,4-Dimethoxyphenyl)cyanoacetic acid ethyl ester | [1] |

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and reaction conditions for the compound.

| Property | Value | Notes | Source(s) |

| Predicted Density | 1.146 g/cm³ | This is a computationally predicted value. | [4] |

| Storage Temperature | 2-8 °C | Recommended for maintaining long-term stability. | [3][4] |

| Purity (Typical) | ≥95% | Commercially available purity. | [3] |

Synthesis and Mechanistic Insights

The primary and most efficient route for synthesizing this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is exceptionally versatile for creating α,β-unsaturated compounds or, as in this case, a saturated adduct if the intermediate alkene is reduced or if the reaction conditions prevent elimination.

The Knoevenagel Condensation Pathway

The reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[6][7] In this specific synthesis, the reactants are 3,4-dimethoxybenzaldehyde (veratraldehyde) and ethyl cyanoacetate.

Caption: Generalized workflow for the Knoevenagel condensation synthesis.

Mechanistic Detail:

-

Enolate Formation: The reaction is initiated by a weak base, such as piperidine, which abstracts an acidic α-proton from ethyl cyanoacetate.[8][9] The acidity of this proton is significantly enhanced due to the electron-withdrawing effects of the adjacent cyano and ester groups, which stabilize the resulting carbanion (enolate).[10]

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy adduct.

-

Dehydration (Optional/Alternative Pathway): In many Knoevenagel condensations, this β-hydroxy adduct readily undergoes base-catalyzed dehydration to yield an α,β-unsaturated product (a cinnamate derivative). However, for the synthesis of the target saturated compound, the reaction conditions are controlled to favor the isolation of the initial adduct, or a subsequent reduction step would be required. The title compound is the saturated adduct, implying that the typical elimination step to form a double bond does not occur or is reversed.

Causality of Reagent Selection

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): This aromatic aldehyde serves as the electrophile. The methoxy groups are electron-donating, which can slightly decrease the reactivity of the carbonyl group compared to unsubstituted benzaldehyde, but it remains sufficiently electrophilic for the reaction. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds. Veratraldehyde itself can be synthesized from vanillin.[11]

-

Ethyl Cyanoacetate: This is the quintessential "active methylene" compound.[7][10] The presence of both a nitrile and an ester group flanking the CH₂ group makes its protons sufficiently acidic (pKa ≈ 9 in DMSO) to be removed by a mild base, enabling the formation of the necessary nucleophile.

-

Base Catalyst: A weak organic base like piperidine is often sufficient and ideal.[8][9][12] It is strong enough to deprotonate ethyl cyanoacetate but not so strong as to promote undesirable side reactions like ester hydrolysis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure adapted from established Knoevenagel condensation methodologies.[8][9][12]

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Diethyl ether or Hexane (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3,4-dimethoxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

-

Solvent Addition: Add ethanol (approx. 5 mL per gram of aldehyde) to dissolve the reactants. Begin stirring the mixture.

-

Catalyst Addition: Add piperidine (0.1 equivalents) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove residual impurities.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

-

Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is not typically an end-product but rather a versatile synthetic intermediate.[4]

-

Precursor to Heterocycles: The cyano and ester groups are ripe for chemical transformation. They can be hydrolyzed, reduced, or cyclized to form a wide array of heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrazoles, which are fundamental cores in many drug molecules.[4]

-

Ligand Synthesis: The 3,4-dimethoxyphenyl (veratryl) moiety is a key structural feature in molecules designed to interact with various biological targets. This compound provides a convenient scaffold for elaborating this moiety into more complex ligands for neurological and cardiovascular receptor studies.[4]

-

Fragment-Based Drug Discovery: As a highly functionalized and relatively small molecule, it can be used as a starting fragment in fragment-based drug discovery (FBDD) campaigns, where it can be grown or linked to other fragments to build potent drug candidates.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Knoevenagel condensation, combined with the multiple reactive handles present in its structure, makes it an important intermediate for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity allows scientists to strategically incorporate this compound into synthetic routes for novel and complex molecular architectures.

References

- AiFChem. Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)

- Hasimbegovic, V. (2006).

- PubChem. Ethyl 2-(6-cyano-2,3-dimethoxyphenyl)acetate.

- ChemShuttle. ethyl 2-cyano-2-(3,4-dimethoxyphenyl)

- ChemSpider Synthetic Pages.

- Wikipedia.

- Organic Syntheses.

- MySkinRecipes. Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)

- Suchetan, P. A., et al. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

- PrepChem. Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)

- PubChem. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

- Advanced ChemBlocks. ethyl 2-cyano-2-(4-methoxyphenyl)

- Fluorochem. Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)

- Simionescu, C. I., et al. (2020). Novel copolymers of vinyl acetate. 2.

- da Silva, A. C., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Revista Virtual de Química.

- Shi, D., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan.

- ResearchGate. (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)

- Google Patents.

- Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA.

Sources

- 1. 36848-69-8 | this compound - AiFChem [aifchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound;CAS No.:36848-69-8 [chemshuttle.com]

- 4. This compound [myskinrecipes.com]

- 5. Ethyl 2-(6-cyano-2,3-dimethoxyphenyl)acetate | C13H15NO4 | CID 134655555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. asianpubs.org [asianpubs.org]

- 8. syntheticpages.org [syntheticpages.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 11. CN105622377A - Veratraldehyde preparation method - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" SMILES notation

An In-Depth Technical Guide to Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Introduction

This compound is a multifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a central alpha-carbon substituted with a cyano group, an ethyl ester, and a 3,4-dimethoxyphenyl moiety, makes it an exceptionally versatile synthetic intermediate.[1] This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol grounded in mechanistic principles, analytical characterization techniques, and its applications as a pivotal building block for complex, biologically active molecules.[1][2][3]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility in research. The structure of this compound is most concisely represented by its SMILES (Simplified Molecular Input Line Entry System) notation.

Canonical SMILES: CCOC(=O)C(C#N)c1cc(OC)c(OC)cc1[4]

This notation provides a linear, text-based representation of the molecule's two-dimensional structure, which is indispensable for cheminformatics and database searches.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 36848-69-8 | [1][4][5][6] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][4][6] |

| Molecular Weight | 249.26 g/mol | [1][4][6] |

| Appearance | Solid | [6] |

| Typical Purity | ≥95% | [4][5] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1][4] |

| Predicted Density | 1.146 g/cm³ | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a base-catalyzed condensation reaction. The chosen methodology is a variation of the Claisen condensation, where a phenylacetonitrile derivative reacts with an acylating agent.[7][8]

Rationale for Reagent Selection

-

(3,4-Dimethoxyphenyl)acetonitrile: This starting material serves as the carbon-skeleton backbone. The hydrogen atoms on the carbon adjacent to the phenyl ring and nitrile group (the α-carbon) are acidic. This acidity is crucial, as it allows for deprotonation by a suitable base to form a nucleophilic carbanion.[9]

-

Diethyl Carbonate: This reagent acts as the electrophile and the source for the ethoxycarbonyl (-C(=O)OEt) group that is installed onto the α-carbon of the acetonitrile.[10][11][12]

-

Sodium Ethoxide (NaOEt): A strong base is required to effectively deprotonate the α-carbon of the acetonitrile.[13] Sodium ethoxide is the base of choice for two critical reasons: 1) It is sufficiently strong to generate the required carbanion, and 2) its ethoxide anion matches the ethyl group of the diethyl carbonate and the desired ethyl ester product. This prevents transesterification, a potential side reaction where the ester group could be exchanged if a different alkoxide base were used.[7][14]

Experimental Protocol

Disclaimer: This protocol is intended for educational purposes and should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).

-

Preparation of Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide. This can be done by carefully adding sodium metal (1.0 equivalent) in small portions to anhydrous ethanol (sufficient volume) under a nitrogen atmosphere.

-

Reaction Setup: Once the sodium has fully reacted and the solution has cooled, add anhydrous toluene as the reaction solvent.

-

Addition of Reactants: To the stirring sodium ethoxide solution, add (3,4-Dimethoxyphenyl)acetonitrile (1.0 equivalent) dropwise.[8] Following this, add diethyl carbonate (2.0 equivalents) to the reaction mixture.[8]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction by carefully pouring it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the title compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Key steps in the base-catalyzed synthesis mechanism.

Analytical Characterization

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic methods is employed for full characterization.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the aromatic region (~6.8-7.2 ppm) for the phenyl protons.- Singlets for the two methoxy (-OCH₃) groups (~3.9 ppm).- A singlet for the α-proton (-CH(CN)COOEt).- A quartet and a triplet for the ethyl ester (-OCH₂CH₃) group. |

| ¹³C NMR | - Signal for the nitrile carbon (-C≡N) (~115-120 ppm).- Signal for the ester carbonyl carbon (-C=O) (~165-170 ppm).- Signals for aromatic carbons.- Signals for methoxy carbons (~56 ppm).- Signal for the α-carbon.- Signals for the ethyl group carbons. |

| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch (~2250 cm⁻¹).- A strong absorption band for the ester carbonyl (C=O) stretch (~1740 cm⁻¹).- C-O stretching bands for the ester and ether groups.- Aromatic C-H and C=C stretching bands. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (249.26). |

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization and purity assessment.

Applications in Research and Drug Development

The true value of this compound lies in its synthetic versatility. The cyano and ester functional groups serve as reactive handles for a wide array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other bioactive molecules.[1][15]

-

Heterocycle Synthesis: Cyanoacetate derivatives are classic starting materials for building complex heterocyclic ring systems, which form the core of many drugs.[1][15] They are used in reactions like the Knoevenagel and Gewald reactions to construct pyridines, quinolines, pyrimidines, and thiophenes.[16][17][18]

-

Pharmaceutical Scaffolds: The 3,4-dimethoxyphenyl group is a common feature in many pharmacologically active compounds, recognized for its interaction with various biological targets. This compound provides a direct route to incorporate this important scaffold.

-

Precursor to Complex Molecules: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or used in further condensation reactions. This allows for the systematic elaboration of the molecule into more complex drug candidates.[2][3][19]

Role as a Synthetic Building Block

Caption: Synthetic pathways from the title compound to valuable scaffolds.

Conclusion

This compound, identified by the SMILES notation CCOC(=O)C(C#N)c1cc(OC)c(OC)cc1, is more than a simple chemical. It is a potent and versatile tool for chemical synthesis. Its straightforward, high-yielding synthesis and the strategic placement of its functional groups provide researchers and drug development professionals with a reliable starting point for the construction of novel molecular entities with significant therapeutic potential. A thorough understanding of its synthesis, mechanism, and characterization is essential for leveraging its full capabilities in the laboratory.

References

-

Sodium ethoxide. Wikipedia. [Link]

-

Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]

-

Diethyl carbonate. Grokipedia. [Link]

-

Diethyl carbonate. Wikipedia. [Link]

-

Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. PrepChem.com. [Link]

-

This compound. MySkinRecipes. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

-

Diethyl Carbonate. PubChem - NIH. [Link]

-

Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Chemistry Learner. [Link]

-

Clasien Ester Condensation Part-1 Video Tutorial Reaction Mechanism. YouTube. [Link]

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap. [Link]

-

Ethyl cyanoacetate. Wikipedia. [Link]

-

Ethyl 2-(6-cyano-2,3-dimethoxyphenyl)acetate. PubChem - NIH. [Link]

-

Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. Cognitive Market Research. [Link]

-

Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. Cognitive Market Research. [Link]

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

-

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PMC - NIH. [Link]

-

Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC - NIH. [Link]

-

Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. PrepChem.com. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 4. This compound;CAS No.:36848-69-8 [chemshuttle.com]

- 5. 36848-69-8 | this compound - AiFChem [aifchem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. (3,4-二甲氧苯基)乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Diethyl carbonate | 105-58-8 [chemicalbook.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Diethyl carbonate - Wikipedia [en.wikipedia.org]

- 13. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]

- 14. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 15. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 16. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The application of Cyanoacetic acid in synthesis_Chemicalbook [chemicalbook.com]

The Versatile Scaffolding Potential of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. Among the myriad of starting materials available to synthetic chemists, Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate emerges as a particularly valuable and versatile precursor. Its unique molecular architecture, featuring an activated methylene group flanked by a nitrile and an ester, coupled with the electronically rich 3,4-dimethoxyphenyl moiety, provides a fertile ground for the construction of a wide array of medicinally relevant heterocycles.[1]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the utility of this compound as a starting material for the synthesis of three key classes of heterocycles: 2-aminothiophenes, 2-pyridones, and pyrimidines. By delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the rationale behind procedural choices, this guide aims to empower chemists to harness the full synthetic potential of this remarkable building block.

I. The Gewald Reaction: A Gateway to Polysubstituted 2-Aminothiophenes

The Gewald reaction stands as a powerful and highly convergent method for the one-pot synthesis of polysubstituted 2-aminothiophenes.[2][3] These thiophene derivatives are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

The electron-donating nature of the 3,4-dimethoxyphenyl group in this compound can influence the initial Knoevenagel condensation step, potentially increasing the rate of this initial phase of the reaction.

A [label="this compound + Ketone/Aldehyde"]; B [label="Knoevenagel Condensation\n(Base Catalyst, e.g., Morpholine)"]; C [label="α,β-Unsaturated Cyano-ester Intermediate"]; D [label="Elemental Sulfur (S8) Addition"]; E [label="Thiolation & Cyclization"]; F [label="Tautomerization & Aromatization"]; G [label="Polysubstituted 2-Aminothiophene"];

A -> B [label="Reactants"]; B -> C [label="Forms"]; C -> D [label="Reacts with"]; D -> E [label="Leads to"]; E -> F [label="Followed by"]; F -> G [label="Yields"]; }

Mechanistic Rationale

The Gewald reaction proceeds through a cascade of reactions. The initial step is a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene group of this compound. This is followed by the addition of elemental sulfur to the enolate intermediate, leading to a thiolate species. Intramolecular cyclization onto the nitrile group and subsequent tautomerization yields the final 2-aminothiophene product. The choice of base is critical, with morpholine often being preferred as it also acts as a sulfur-transfer agent.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-substituted-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

This protocol is a generalized adaptation of the Gewald reaction for the specified starting material.

Materials:

-

This compound

-

Ketone (e.g., acetone, cyclohexanone) or Aldehyde (e.g., benzaldehyde)

-

Elemental Sulfur (S₈)

-

Morpholine

-

Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol or DMF.

-

Add morpholine (1.5 eq) to the mixture and stir at room temperature for 10 minutes.

-

Add elemental sulfur (1.2 eq) in one portion.

-

Heat the reaction mixture to reflux (for ethanol) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford the pure 2-aminothiophene derivative.

| Reactant Combination | Typical Yield (%) |

| This compound, Cyclohexanone, Sulfur | 75-85 |

| This compound, Acetone, Sulfur | 65-75 |

| This compound, Benzaldehyde, Sulfur | 70-80 |

II. Synthesis of 3-Cyano-2-pyridones: Core Structures in Medicinal Chemistry

Substituted 2-pyridones are prevalent motifs in a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The reaction of α-cyano-α-arylacetates with 1,3-dicarbonyl compounds in the presence of a base and an ammonia source provides a straightforward route to these valuable heterocycles.

A [label="this compound + 1,3-Dicarbonyl Compound"]; B [label="Michael Addition\n(Base Catalyst, e.g., Piperidine)"]; C [label="Acyclic Intermediate"]; D [label="Intramolecular Cyclization & Dehydration"]; E [label="Ammonia Source (e.g., Ammonium Acetate)"]; F [label="3-Cyano-4-(3,4-dimethoxyphenyl)-2-pyridone"];

A -> B [label="Reactants"]; B -> C [label="Forms"]; C -> D [label="Undergoes"]; D -> F [label="Yields"]; E -> D [label="Provides"]; }

Mechanistic Rationale

This synthesis typically proceeds via an initial Michael addition of the carbanion generated from the 1,3-dicarbonyl compound to an activated alkene, which can be formed in situ from the aldehyde and the active methylene compound. However, in a one-pot, four-component reaction, the mechanism involves a series of condensations and cyclizations. An initial Knoevenagel condensation between an aldehyde and ethyl cyanoacetate can occur, followed by a Michael addition of the enolate of a ketone. The resulting adduct then undergoes cyclization with an ammonia source, followed by dehydration and aromatization to yield the 2-pyridone.

Experimental Protocol: One-Pot Synthesis of 3-Cyano-4-(3,4-dimethoxyphenyl)-6-substituted-2(1H)-pyridone

This protocol describes a multicomponent reaction to access highly substituted 2-pyridones.[4]

Materials:

-

This compound

-

Aromatic Aldehyde (e.g., benzaldehyde)

-

Substituted Acetophenone (e.g., acetophenone)

-

Ammonium Acetate

-

Ethanol

Procedure:

-

To a solution of the substituted acetophenone (1.0 eq), the aromatic aldehyde (1.0 eq), and this compound (1.0 eq) in ethanol, add an excess of ammonium acetate (5.0 eq).

-

Reflux the reaction mixture for 10-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent like a mixture of DMF and ethanol to obtain the pure 3-cyano-2(1H)-pyridone.

| Aldehyde | Acetophenone | Typical Yield (%) |

| Benzaldehyde | Acetophenone | 60-75 |

| 4-Chlorobenzaldehyde | Acetophenone | 65-80 |

| Benzaldehyde | 4-Methoxyacetophenone | 62-78 |

III. Constructing the Pyrimidine Ring: A Foundation for Bioactive Molecules

Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic drugs with a wide range of therapeutic applications. A common and effective method for the synthesis of 2-aminopyrimidines involves the cyclocondensation of a β-dicarbonyl equivalent with guanidine. This compound can serve as a precursor to the required three-carbon component.

A [label="this compound"]; B [label="Reaction with Guanidine\n(Base, e.g., Sodium Ethoxide)"]; C [label="Cyclocondensation"]; D [label="2-Amino-4-hydroxy-5-(3,4-dimethoxyphenyl)-6-aminopyrimidine"];

A -> B [label="Reacts with"]; B -> C [label="Via"]; C -> D [label="Yields"]; }

Mechanistic Rationale

The reaction of this compound with guanidine in the presence of a strong base like sodium ethoxide leads to the formation of a 2-aminopyrimidine ring. The reaction is initiated by the nucleophilic attack of guanidine on the ester carbonyl of the starting material. This is followed by an intramolecular cyclization where a nitrogen atom of the guanidine moiety attacks the nitrile carbon. Subsequent tautomerization leads to the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-Diamino-5-(3,4-dimethoxyphenyl)pyrimidine

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous Ethanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diaminopyrimidine.

| Reactant | Typical Yield (%) |

| Guanidine Hydrochloride | 55-70 |

IV. The Hantzsch Thiazole Synthesis: A Two-Step Approach to Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings, which are present in numerous pharmaceuticals, including antibiotics and anticancer agents.[1][2][5][6] This reaction involves the condensation of an α-haloketone with a thioamide. To utilize this compound in this synthesis, it must first be converted to the corresponding thioamide, 2-cyano-2-(3,4-dimethoxyphenyl)thioacetamide.

Step 1: Synthesis of 2-Cyano-2-(3,4-dimethoxyphenyl)thioacetamide

The conversion of a nitrile to a thioamide can be achieved by reaction with hydrogen sulfide in the presence of a base. A more convenient laboratory method involves the use of Lawesson's reagent or phosphorus pentasulfide.

Materials:

-

This compound

-

Ammonia (aqueous or gas)

-

Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Dioxane

Procedure:

-

First, convert the ester to the corresponding amide by reacting this compound with concentrated aqueous ammonia or by bubbling ammonia gas through a solution of the ester.

-

Isolate and dry the resulting 2-cyano-2-(3,4-dimethoxyphenyl)acetamide.

-

In a dry flask under an inert atmosphere, dissolve the amide in anhydrous toluene or dioxane.

-

Add Lawesson's reagent (0.5 eq) or P₄S₁₀ (0.25 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting amide is consumed.

-

Cool the reaction mixture and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure and purify the crude thioamide by column chromatography or recrystallization.

Step 2: Hantzsch Thiazole Synthesis

With the thioamide in hand, the Hantzsch synthesis can be performed by reacting it with an appropriate α-haloketone.

A [label="2-Cyano-2-(3,4-dimethoxyphenyl)thioacetamide + α-Haloketone"]; B [label="Nucleophilic Attack (S on C-α)"]; C [label="Intermediate Thioether"]; D [label="Intramolecular Cyclization (N on C=O)"]; E [label="Dehydration"]; F [label="2-Amino-4-substituted-5-(cyano(3,4-dimethoxyphenyl)methyl)thiazole"];

A -> B [label="Reactants"]; B -> C [label="Forms"]; C -> D [label="Undergoes"]; D -> E [label="Followed by"]; E -> F [label="Yields"]; }

Materials:

-

2-Cyano-2-(3,4-dimethoxyphenyl)thioacetamide

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Ethanol

Procedure:

-

Dissolve the 2-cyano-2-(3,4-dimethoxyphenyl)thioacetamide (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume and add water to induce precipitation.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of functional groups allows for the construction of polysubstituted 2-aminothiophenes, 2-pyridones, pyrimidines, and thiazoles through well-established and reliable synthetic methodologies. The presence of the 3,4-dimethoxyphenyl moiety not only provides a scaffold for further functionalization but also influences the reactivity of the molecule, often facilitating key bond-forming steps. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in their quest to develop novel and potent bioactive molecules. By understanding and applying these synthetic strategies, the full potential of this exceptional building block can be realized in the ongoing pursuit of new medicines and materials.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

- Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chem. Ber.1966, 99 (1), 94–100.

- The Hantzsch Thiazole Synthesis Under Acidic Conditions: Change of Regioselectivity. J. Chem. Soc., Perkin Trans. 11983, 1591-1595.

-

Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

-

Ethyl cyanoacetate. Wikipedia. [Link]

-

Gewald reaction. Wikipedia. [Link]

- A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. J. Org. Chem.2017, 82 (1), 119-125.

-

ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate. [Link]

-

Synthesis of 4-alkyl (aryl)-6-aryl-3-cyano-2(1H)-pyridinones and their 2-imino isosteres as nonsteroidal cardiotonic agents. PubMed. [Link]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

-

Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

- Preparation method of 2-amino pyrimidine.

-

Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. ResearchGate. [Link]

-

On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. [Link]

-

Cyanacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ResearchGate. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

-

Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. [Link]

-

On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. [Link]

-